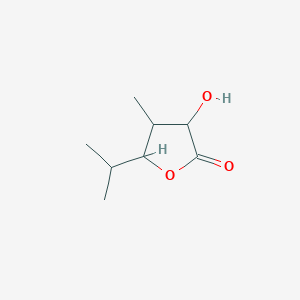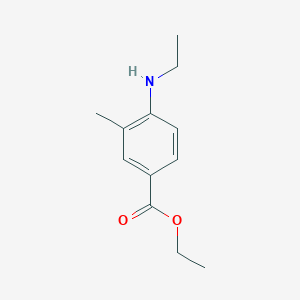
(2S)-Octahydroindole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxylic acids are a foundational class of organic compounds with broad applications in industrial chemistry, biochemistry, and pharmaceuticals. The flexibility of carboxylic acids as precursors for various chemicals underscores their importance in synthesizing complex molecules, including "(2S)-Octahydroindole-2-carboxylic acid" (Jarboe et al., 2013).
Synthesis Analysis
The synthesis of complex carboxylic acids often involves catalytic decarboxylative transformations, a process where the carboxylic group (COOH) is replaced by extrusion of CO2 in a chemo- and regioselective manner. This method has expanded to include various classes of carboxylic acids as substrates, showcasing the versatility in synthesizing compounds like "(2S)-Octahydroindole-2-carboxylic acid" (Rahaman et al., 2023).
Molecular Structure Analysis
Analyzing the molecular structure of carboxylic acids, including "(2S)-Octahydroindole-2-carboxylic acid," involves understanding the impact of substituents on the carboxylic acid's reactivity and properties. Techniques such as X-ray diffraction and Fourier transform infrared spectroscopy are pivotal in such analyses, providing insights into the compound's crystal lattice and functional groups' interaction (Yokoi et al., 2022).
Chemical Reactions and Properties
Carboxylic acids undergo various reactions, including esterification and amidation, which are crucial in synthesizing pharmacologically active compounds. The metabolic activation of carboxylic acids to form acyl-glucuronides and acyl-CoA thioesters illustrates the complexity of their reactivity and the potential for generating diverse molecular structures (Skonberg et al., 2008).
Applications De Recherche Scientifique
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibitory properties, are significant in the study of engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, affect microbial cell membranes and internal pH, presenting challenges and opportunities in metabolic engineering to enhance microbial tolerance and performance in industrial applications (Jarboe et al., 2013).
Reactive Extraction of Carboxylic Acids
The efficiency of extracting carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been studied, highlighting the environmentally friendly and recoverable characteristics of supercritical CO2. This research underscores the importance of carboxylic acids in separation technologies and their potential industrial applications (Djas & Henczka, 2018).
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
Significant advancements have been made in the solvents used for the liquid-liquid extraction of carboxylic acids, including the use of ionic liquids, amines, and organophosphorous extractants. This research is crucial for recovering carboxylic acids from diluted aqueous streams, particularly for bio-based plastic production (Sprakel & Schuur, 2019).
Octacalcium Phosphate with Incorporated Carboxylate Ions
Research into octacalcium phosphate (OCP) that incorporates carboxylate ions (OCPC) has shown potential applications in adsorbents, electrochemical devices, and biomaterials. This highlights the versatility of carboxylic acids in modifying crystal structures for various scientific and industrial purposes (Yokoi et al., 2022).
Recent Developments in Carboxylic Acid Bioisosteres
The exploration of carboxylic acid bioisosteres has been important for overcoming challenges in drug design, such as toxicity, metabolic stability, and bioavailability. This research area demonstrates the role of carboxylic acids and their derivatives in medicinal chemistry, offering insights into the development of safer and more effective pharmaceuticals (Horgan & O’ Sullivan, 2021).
Mécanisme D'action
Safety and Hazards
“(2S)-Octahydroindole-2-carboxylic acid” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
(2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-RRQHEKLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436650 |
Source


|
| Record name | (2S)-Octahydroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Octahydroindole-2-carboxylic acid | |
CAS RN |
186194-75-2 |
Source


|
| Record name | (2S)-Octahydroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)



![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

